molecular formula C19H29N3O4S B2672032 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097911-60-7

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2672032
CAS No.: 2097911-60-7
M. Wt: 395.52
InChI Key: KEJKRRALLUCRAV-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound featuring a cyclopropane ring, a piperidine ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. The dimethylsulfamoyl group is introduced via sulfonylation using dimethylsulfamoyl chloride under basic conditions .

  • Cyclopropane Ring Formation: : The cyclopropane ring is often formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

  • Coupling Reactions: : The final step involves coupling the piperidine intermediate with the cyclopropane carboxamide. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a drug candidate, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the production of pharmaceuticals or as a precursor for other chemical products. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with receptors or enzymes, modulating their activity. The piperidine ring may interact with neurotransmitter receptors, while the cyclopropane ring could confer stability and specificity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-hydroxyphenyl)cyclopropane-1-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a drug candidate. The combination of the dimethylsulfamoyl group and the cyclopropane ring also contributes to its unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-12-8-15(9-13-22)14-20-18(23)19(10-11-19)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKRRALLUCRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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